Taiwanin E

Description

Structure

3D Structure

Properties

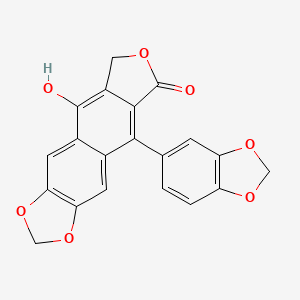

Molecular Formula |

C20H12O7 |

|---|---|

Molecular Weight |

364.3 g/mol |

IUPAC Name |

9-(1,3-benzodioxol-5-yl)-5-hydroxy-6H-[2]benzofuro[5,6-f][1,3]benzodioxol-8-one |

InChI |

InChI=1S/C20H12O7/c21-19-11-5-16-15(26-8-27-16)4-10(11)17(18-12(19)6-23-20(18)22)9-1-2-13-14(3-9)25-7-24-13/h1-5,21H,6-8H2 |

InChI Key |

YYFMUDJSHVYJGD-UHFFFAOYSA-N |

Canonical SMILES |

C1C2=C(C3=CC4=C(C=C3C(=C2C(=O)O1)C5=CC6=C(C=C5)OCO6)OCO4)O |

Synonyms |

taiwanin E |

Origin of Product |

United States |

Foundational & Exploratory

The Origin of Taiwanin E: A Technical Guide for Researchers

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Taiwanin E, a naturally occurring lignan, has garnered significant scientific interest for its potent cytotoxic activities against various cancer cell lines. This technical guide provides a comprehensive overview of the origin of this compound, detailing its discovery, biosynthesis, and chemical synthesis. Furthermore, it presents its mechanism of action, focusing on the induction of apoptosis and cell cycle arrest through modulation of the ERK signaling pathway. This document includes a detailed isolation protocol, a putative biosynthetic pathway, a representative chemical synthesis scheme, and a summary of its biological activities with quantitative data to serve as a valuable resource for researchers in the fields of medicinal chemistry, pharmacology, and drug development.

Introduction

This compound is a bioactive lignan first isolated from the heartwood of the coniferous tree Taiwania cryptomerioides Hayata, a species native to Taiwan.[1] Lignans are a large class of polyphenolic compounds derived from the oxidative dimerization of two phenylpropanoid units. They exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antiviral properties. This compound, in particular, has demonstrated significant potential as an anticancer agent, prompting further investigation into its origins and mechanisms of action.

Natural Occurrence and Isolation

This compound is a constituent of the heartwood of Taiwania cryptomerioides. The isolation and purification of this compound can be achieved through a multi-step extraction and chromatographic process.

Experimental Protocol: Isolation and Purification of this compound

The following protocol is a representative method for the isolation and purification of this compound from Taiwania cryptomerioides heartwood:

-

Extraction: Air-dried and powdered heartwood of T. cryptomerioides is exhaustively extracted with methanol at room temperature. The resulting methanol extract is then concentrated under reduced pressure to yield a crude residue.

-

Solvent Partitioning: The crude extract is suspended in water and partitioned successively with n-hexane, ethyl acetate, and n-butanol. The ethyl acetate soluble fraction, which contains the lignans, is collected.

-

Column Chromatography: The ethyl acetate fraction is subjected to column chromatography on a silica gel column. The column is eluted with a gradient of n-hexane and ethyl acetate. Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Purification: Fractions containing this compound are combined and further purified by preparative high-performance liquid chromatography (HPLC) to yield pure this compound.

-

Characterization: The structure of the isolated this compound is confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry.

Biosynthesis of this compound

The biosynthesis of this compound in Taiwania cryptomerioides follows the general phenylpropanoid pathway, leading to the formation of lignan precursors. While the complete enzymatic pathway for this compound has not been fully elucidated, a generalized scheme can be proposed based on known lignan biosynthesis pathways. Key enzymes such as pinoresinol-lariciresinol reductase (PLR) and dirigent proteins (DIRs) have been identified in T. cryptomerioides and are believed to play a crucial role.[2][3]

Putative Biosynthetic Pathway

The biosynthesis begins with the amino acid phenylalanine, which is converted to coniferyl alcohol through a series of enzymatic steps. Two molecules of coniferyl alcohol then undergo stereospecific coupling, mediated by dirigent proteins and a laccase or peroxidase, to form pinoresinol. Pinoresinol is then sequentially reduced by pinoresinol-lariciresinol reductase to lariciresinol and then secoisolariciresinol. Further enzymatic transformations, which are not yet fully characterized, lead to the formation of the arylnaphthalene lactone scaffold of this compound.

References

Taiwanin E: A Technical Guide to its Discovery, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Taiwanin E, a bioactive lignan isolated from the coniferous tree Taiwania cryptomerioides. The document details its discovery, a reconstructed protocol for its isolation and purification, quantitative data, and its effects on key cellular signaling pathways.

Discovery and Isolation from Taiwania cryptomerioides

This compound is a naturally occurring lignan found in the wood of Taiwania cryptomerioides, a large coniferous tree native to eastern Asia.[1][2] It is present in both the sapwood and the heartwood of the tree.[1][2] Notably, this compound can also be formed through the photochemical conversion of Taiwanin A, another major lignan that is particularly abundant in the heartwood of the species.[3] This dual origin, as both a natural constituent and a potential artifact of isolation under light, is a key consideration in its study.

The isolation of this compound involves a multi-step process beginning with the extraction of wood material, followed by solvent partitioning and chromatographic purification. While specific yields can vary based on the age of the tree and the precise extraction method, the general procedure follows established phytochemical techniques for lignan separation.

Quantitative Data on Lignan Content in Taiwania cryptomerioides

The following table summarizes the quantitative analysis of major lignans, including this compound, from the heartwood of Taiwania cryptomerioides. It is important to note that obtaining precise yield percentages for this compound directly from the initial plant material is not extensively detailed in the available literature. The data presented is a composite view from related studies.

| Compound | Starting Material | Extraction Solvent | Reported Amount | Source |

| Total Lignans | T. cryptomerioides Heartwood | Methanol | Not specified | [4] |

| Taiwanin A | 5.7 kg of air-dried T. cryptomerioides heartwood chips | n-hexane fraction of methanol extract | 230 mg | Not specified |

| This compound | Formed from photochemical conversion of Taiwanin A | Chloroform | Pale yellow solids (quantitative yield not specified) | [3] |

| Cadinanes (Sesquiterpenoids) | T. cryptomerioides Heartwood | n-hexane | 6.49 mg/kg of wood | [3] |

Experimental Protocols

The following protocols are detailed methodologies for the extraction, isolation, and characterization of this compound from Taiwania cryptomerioides.

Extraction of Crude Lignans

This protocol describes the initial extraction of lignans from the heartwood of Taiwania cryptomerioides.

-

Plant Material : Air-dried and chipped heartwood of Taiwania cryptomerioides.

-

Procedure :

-

A substantial quantity of the air-dried wood chips (e.g., 5.7 kg) is exhaustively extracted with methanol at room temperature.[4]

-

The methanol extract is then concentrated under reduced pressure to yield a crude residue.

-

Solvent Partitioning

The crude methanol extract is subjected to liquid-liquid partitioning to separate compounds based on their polarity.

-

Solvents : n-hexane, chloroform, ethyl acetate, and methanol.

-

Procedure :

-

The concentrated methanol extract is sequentially partitioned with n-hexane, chloroform, and ethyl acetate.[4]

-

This results in four distinct fractions: an n-hexane soluble fraction, a chloroform soluble fraction, an ethyl acetate soluble fraction, and a residual methanol soluble fraction. The less polar lignans, including Taiwanin A, are typically found in the n-hexane and chloroform fractions.

-

Isolation and Purification by Chromatography

Further purification of the fractions is achieved using column chromatography and High-Performance Liquid Chromatography (HPLC).

-

Techniques : Open column chromatography and HPLC.

-

Procedure :

-

The n-hexane or chloroform fraction, rich in lignans, is subjected to open column chromatography over silica gel.

-

Elution is performed with a gradient of solvents, typically starting with a non-polar solvent and gradually increasing the polarity (e.g., a mixture of n-hexane and ethyl acetate).

-

Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

Fractions containing compounds of interest are further purified by HPLC to yield pure this compound.[4][5]

-

Photochemical Conversion of Taiwanin A to this compound (Optional)

As this compound can be derived from Taiwanin A, this protocol describes the light-induced conversion.

-

Starting Material : Purified Taiwanin A.

-

Procedure :

Mandatory Visualizations

Experimental Workflow for this compound Isolation

Caption: Workflow for the isolation of this compound.

Signaling Pathways Modulated by this compound

This compound has demonstrated significant anti-cancer properties, which are attributed to its ability to modulate key cellular signaling pathways involved in cell proliferation, survival, and apoptosis.

This compound has been shown to modulate the ERK signaling cascade in oral cancer cells, leading to cell cycle arrest and apoptosis.

Caption: Modulation of the ERK signaling pathway by this compound.

This compound can attenuate the pro-survival PI3K/Akt signaling pathway, further contributing to its apoptotic effects in cancer cells.

Caption: Attenuation of the PI3K/Akt survival pathway by this compound.

References

The Role of Taiwanin E in Inducing Apoptosis in Cancer Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Taiwanin E, a bioactive lignan extracted from Taiwania cryptomerioides, has emerged as a compound of interest in oncology research due to its demonstrated pro-apoptotic and anti-proliferative effects in cancer cells. This technical guide provides an in-depth overview of the current understanding of this compound's mechanism of action, focusing on its ability to induce programmed cell death in malignant cells. The information presented herein is a synthesis of published research, intended to support further investigation and potential therapeutic development. The primary focus of existing research has been on oral squamous cell carcinoma, with additional findings in breast cancer, indicating a potential for broader applications.

Quantitative Data Summary

The cytotoxic and anti-proliferative effects of this compound have been quantified in different cancer cell lines. The following tables summarize the key findings from published studies.

Table 1: Anti-proliferative Activity of this compound in Human Cancer Cell Lines

| Cell Line | Cancer Type | Assay | IC50 Value | Treatment Duration | Reference |

| MCF-7 | Breast Adenocarcinoma | MTT Assay | 1.47 µM | 48 hours | [1] |

Table 2: Effects of this compound on Cell Viability and Cell Cycle Distribution in T28 Oral Cancer Cells

| Treatment Concentration (µM) | Cell Viability (%) (24 hours) | G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Reference |

| 0 (Control) | 100 | 58.03 | Not specified | Not specified | [2] |

| 1 | Not specified | Not specified | Not specified | Not specified | |

| 5 | Significantly reduced | 60.07 | Not specified | Not specified | [2] |

| 10 | Significantly reduced | 67.80 | Not specified | Not specified | [2] |

Note: Specific percentages for S and G2/M phases for T28 cells were not detailed in the primary source.

Molecular Mechanisms of this compound-Induced Apoptosis

Research indicates that this compound employs a multi-faceted approach to induce apoptosis in cancer cells, primarily through the modulation of key signaling pathways.

Induction of Cell Cycle Arrest

This compound has been shown to induce cell cycle arrest, a crucial prerequisite for apoptosis.

-

In Oral Cancer (T28 cells): this compound induces G1 phase cell cycle arrest. This is accompanied by the upregulation of tumor suppressor proteins p53, p21, and p27, and the downregulation of unspecified cell cycle regulatory proteins[2].

-

In Breast Cancer (MCF-7 cells): The compound induces G0/G1 phase arrest. This is associated with a decrease in the levels of cyclin D1, cyclin D3, cyclin-dependent kinase 4 (cdk4), and cdk6, and an increase in the expression of the cyclin-dependent kinase inhibitors p21(WAF-1/Cip) and p27(Kip1)[1].

Modulation of Pro- and Anti-Apoptotic Signaling Pathways

The primary mechanism of this compound-induced apoptosis in oral cancer cells involves the modulation of the ERK and PI3K/Akt signaling pathways[2][3].

-

ERK Signaling Pathway: this compound appears to modulate the ERK signaling cascade, which in turn influences cell survival and apoptosis[2][3].

-

PI3K/Akt Survival Pathway: The compound attenuates the p-PI3K/p-Akt survival mechanism in T28 oral cancer cells[2][3]. This pathway is critical for cell survival, and its inhibition promotes apoptosis.

Regulation of the Bcl-2 Family Proteins and the Intrinsic Apoptotic Pathway

This compound influences the balance of pro- and anti-apoptotic proteins of the Bcl-2 family, leading to the activation of the intrinsic (mitochondrial) pathway of apoptosis.

-

Downregulation of Anti-Apoptotic Proteins: Treatment with this compound leads to a significant decrease in the expression of the anti-apoptotic protein Bcl-xL[3].

-

Upregulation of Pro-Apoptotic Proteins: Concurrently, there is an increased expression of the pro-apoptotic protein Bax[3].

-

Mitochondrial Events: The shift in the Bax/Bcl-xL ratio is a key event that leads to mitochondrial outer membrane permeabilization (MOMP), resulting in the release of Cytochrome C from the mitochondria into the cytosol[3].

Activation of the Caspase Cascade

The release of Cytochrome C triggers the activation of the caspase cascade, the central executioners of apoptosis.

-

Caspase Activation: In oral cancer cells, this compound treatment leads to the activation of caspase-3, as evidenced by the presence of cleaved caspase-3[3]. Activated caspase-3 then proceeds to cleave various cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis.

Signaling Pathway and Experimental Workflow Diagrams

References

Taiwanin E: A Molecular Clamp on the Cell Cycle

An In-depth Technical Guide on the G1 Phase Arrest Mechanism

For Researchers, Scientists, and Drug Development Professionals

Abstract

Taiwanin E, a bioactive lignan extracted from Taiwania cryptomerioides, has demonstrated significant anti-proliferative effects in cancer cells. This technical guide delineates the molecular mechanisms by which this compound induces cell cycle arrest, primarily focusing on its well-documented effects on oral squamous carcinoma cells. Through the modulation of key signaling pathways and cell cycle regulatory proteins, this compound effectively halts cell cycle progression at the G1 phase, leading to an inhibition of cancer cell proliferation. This document provides a comprehensive overview of the signaling cascades, quantitative data from key experiments, and detailed experimental protocols to facilitate further research and drug development efforts.

Core Mechanism: G1 Cell Cycle Arrest

This compound primarily exerts its anti-cancer effects by inducing a G1 phase cell cycle arrest.[1][2] This is achieved through a multi-pronged approach that involves the modulation of the ERK and PI3K/Akt signaling pathways, leading to the downstream regulation of key cell cycle proteins.[1][3]

Modulation of the ERK Signaling Pathway

Studies have shown that this compound significantly attenuates the phosphorylation of ERK1/2 in oral cancer cells.[4] The ERK signaling cascade is a critical regulator of cell proliferation, and its inhibition by this compound is a key event in the induction of cell cycle arrest. The reduction in p-ERK1/2 levels suggests an upstream inhibition of the pathway, although the direct molecular target of this compound in this cascade remains to be fully elucidated.[4]

Attenuation of the PI3K/Akt Survival Mechanism

In conjunction with its effects on the ERK pathway, this compound also attenuates the p-PI3K/p-Akt survival mechanism.[1][2] The PI3K/Akt pathway is crucial for cell survival and proliferation, and its downregulation by this compound contributes to the overall anti-proliferative effect.

Regulation of Cell Cycle Proteins

The culmination of this compound's effects on these signaling pathways is the altered expression of critical cell cycle regulatory proteins. Specifically, this compound has been shown to:

-

Downregulate Cyclins: A considerable decrease in the expression of cyclin B1, cyclin D1, and cyclin E is observed following treatment with this compound.[2][4] Cyclin D1 is essential for the G1/S transition, and its downregulation is a hallmark of G1 arrest. While cyclin B1 is primarily involved in the G2/M transition, its reduction by this compound suggests a broader impact on cell cycle progression.[2][4]

-

Upregulate Cyclin-Dependent Kinase Inhibitors (CKIs): this compound treatment leads to a substantial increase in the protein levels of p53, p21, and p27.[1][2][4] The tumor suppressor protein p53 can transcriptionally activate the CKI p21, which in turn inhibits the activity of cyclin D-CDK4/6 complexes, thereby preventing entry into the S phase. p27 is another critical CKI that negatively regulates the G1/S transition.

Signaling Pathways

The following diagrams illustrate the proposed signaling pathways through which this compound induces G1 cell cycle arrest.

Quantitative Data Summary

The following tables summarize the quantitative data from key experiments investigating the effects of this compound on oral cancer cells.

Table 1: Effect of this compound on Cell Cycle Distribution in T28 Oral Cancer Cells [2]

| Treatment (24h) | % of Cells in G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |

| Control (0 µM) | 48.2 | 33.1 | 18.7 |

| 1 µM this compound | 55.6 | 28.5 | 15.9 |

| 5 µM this compound | 63.4 | 22.3 | 14.3 |

| 10 µM this compound | 72.1 | 15.8 | 12.1 |

Table 2: Effect of this compound (10 µM) on Cell Cycle Regulatory Protein Expression in T28 Cells [2]

| Protein | Fold Change vs. Control (24h) | Fold Change vs. Control (48h) |

| Cyclin B1 | ~0.6 | ~0.4 |

| Cyclin D1 | ~0.5 | ~0.3 |

| Cyclin E | ~0.7 | ~0.5 |

| p53 | ~2.5 | ~3.5 |

| p21 | ~3.0 | ~4.0 |

| p27 | ~2.8 | ~3.8 |

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Cell Culture and Treatment

-

Cell Lines: T28 (arecoline and 4-nitroquinoline-1-oxide-induced oral squamous cancer cells) and N28 (normal oral cells) were used.[1]

-

Culture Conditions: Cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere with 5% CO2.[4]

-

This compound Treatment: this compound was dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. For experiments, cells were treated with varying concentrations of this compound (0, 1, 5, and 10 µM) for the indicated time periods (e.g., 24 or 48 hours).[2]

Cell Cycle Analysis by Flow Cytometry

-

Cell Preparation: After treatment, T28 cells (1 x 10^6 cells/well) were harvested, washed with phosphate-buffered saline (PBS), and fixed in 70% ice-cold ethanol overnight at 4°C.[2]

-

Staining: Fixed cells were washed with PBS and then incubated with a solution containing 100 µg/mL RNase A and 50 µg/mL propidium iodide (PI) for 30 minutes in the dark at room temperature.[2]

-

Data Acquisition and Analysis: The DNA content of the cells was analyzed using a flow cytometer (e.g., FACSCalibur, Becton Dickinson). The percentage of cells in the G1, S, and G2/M phases of the cell cycle was determined using cell cycle analysis software (e.g., ModFit LT).[2]

Western Blot Analysis

-

Protein Extraction: T28 cells were treated with this compound for the desired time points. Cells were then lysed in RIPA buffer containing a protease and phosphatase inhibitor cocktail. The cell lysates were centrifuged at 12,000 x g for 30 minutes at 4°C to collect the supernatant containing the total protein.[4]

-

Protein Quantification: The protein concentration of the lysates was determined using a Bradford protein assay.[4]

-

SDS-PAGE and Transfer: Equal amounts of protein (e.g., 30 µg) were separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membranes were blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membranes were then incubated with primary antibodies against Cyclin B1, Cyclin D1, Cyclin E, p53, p21, p27, p-ERK, ERK, and β-actin overnight at 4°C.[2] After washing with TBST, the membranes were incubated with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities were quantified using densitometry software, with β-actin serving as a loading control.[2]

Experimental Workflow

The following diagram outlines the general experimental workflow for investigating the effects of this compound on cell cycle arrest.

Conclusion

This compound represents a promising natural compound with potent anti-cancer activity. Its ability to induce G1 cell cycle arrest in oral cancer cells is mediated by the coordinated modulation of the ERK and PI3K/Akt signaling pathways, leading to the downregulation of key cyclins and the upregulation of critical cyclin-dependent kinase inhibitors. The detailed mechanistic insights and experimental protocols provided in this guide serve as a valuable resource for the scientific community to further explore the therapeutic potential of this compound and its derivatives in cancer therapy.

References

- 1. This compound Induces Cell Cycle Arrest and Apoptosis in Arecoline/4-NQO-Induced Oral Cancer Cells Through Modulation of the ERK Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. This compound Induces Cell Cycle Arrest and Apoptosis in Arecoline/4-NQO-Induced Oral Cancer Cells Through Modulation of the ERK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

Investigating the Signaling Pathways Modulated by Taiwanin E: A Technical Guide

Authored for: Researchers, Scientists, and Drug Development Professionals November 20, 2025

Abstract

Taiwanin E, a bioactive lignan extracted from Taiwania cryptomerioides Hayata, has demonstrated significant anti-cancer properties across various cancer cell lines.[1][2] This technical guide provides an in-depth analysis of the molecular mechanisms underlying this compound's therapeutic effects, focusing on its modulation of key signaling pathways. We consolidate quantitative data from multiple studies, present detailed experimental protocols for replication, and offer visual representations of the affected pathways to facilitate a comprehensive understanding for researchers in oncology and drug development.

Core Signaling Pathways Affected by this compound

This compound exerts its anti-neoplastic effects by targeting several critical signaling cascades involved in cell proliferation, survival, and apoptosis. The primary pathways identified are the MAPK/ERK, PI3K/Akt, and p38 MAPK pathways, alongside direct influence on cell cycle regulation and apoptosis machinery.

Modulation of MAPK/ERK and PI3K/Akt Signaling in Oral Cancer

In oral squamous cancer cells (OSCC), this compound has been shown to significantly interfere with the MAPK/ERK and PI3K/Akt signaling cascades, which are crucial for cell proliferation and survival.[1] Treatment with this compound leads to a considerable reduction in the phosphorylation of ERK1/2 (p-ERK1/2), a key component of the MAPK pathway.[1] This inhibition disrupts downstream signaling that would normally promote cell growth.

Concurrently, this compound attenuates the p-PI3K/p-Akt survival pathway.[1][3][4] The PI3K/Akt pathway is a central regulator of cell survival, and its downregulation by this compound pushes the cancer cells towards apoptosis. This dual inhibition of pro-proliferative and pro-survival pathways underscores its potential as a therapeutic agent for oral cancer.[1]

Caption: this compound's inhibition of PI3K/Akt and ERK pathways in oral cancer.

p38 MAPK Pathway Activation in Colon Cancer

In human LoVo colon cancer cells, this compound utilizes a different facet of the MAPK pathway to inhibit cell migration. It stimulates the phosphorylation of p38 MAPK, which in turn suppresses the expression of matrix metalloproteinases MMP-2 and MMP-9.[3][5] These enzymes are critical for the degradation of the extracellular matrix, a key step in cancer cell invasion and metastasis. By activating the p38 pathway, this compound effectively curtails the migratory capacity of these colon cancer cells.[5]

Caption: this compound activates p38 MAPK to inhibit colon cancer cell migration.

Induction of Cell Cycle Arrest and Apoptosis

A consistent finding across multiple studies is this compound's ability to induce cell cycle arrest and apoptosis. In oral cancer cells, it causes G1 phase arrest by downregulating cell cycle regulatory proteins like Cyclin D1, Cyclin E, and Cyclin B1, while upregulating the expression of tumor suppressor proteins p53, p21, and p27.[1][4] Similarly, in the human breast adenocarcinoma cell line (MCF-7), this compound inhibits the phosphorylation of the retinoblastoma protein (pRb).[6] This is accompanied by a decrease in cyclin D1, cyclin D3, cdk4, and cdk6, and an increase in the inhibitors p21 and p27, leading to G0/G1 phase arrest.[6]

The induction of apoptosis is mediated by modulating the expression of the Bcl-2 family of proteins. This compound downregulates the anti-apoptotic protein Bcl-xL while upregulating pro-apoptotic proteins such as Bax and Cytochrome C, ultimately leading to the activation of executioner caspases like Caspase-3.[1][3]

Quantitative Data Summary

The following tables summarize the quantitative findings from studies on this compound's bioactivity.

Table 1: Cytotoxicity of this compound

| Cell Line | Cancer Type | Metric | Value | Reference |

|---|---|---|---|---|

| MCF-7 | Breast Adenocarcinoma | IC50 | 1.47 µM | [6] |

| T28 | Oral Squamous Carcinoma | Effective Conc. | 1, 5, 10 µM | [1][7] |

| N28 | Normal Oral Cells | Cytotoxicity | No significant effects |[1][4] |

Table 2: Effect of this compound on Key Signaling Proteins

| Protein Target | Pathway | Cancer Type | Effect | Reference |

|---|---|---|---|---|

| p-ERK1/2 | MAPK/ERK | Oral | Downregulation | [1] |

| p-PI3K / p-Akt | PI3K/Akt | Oral | Downregulation | [1][3][4] |

| p-p38 | p38 MAPK | Colon | Upregulation | [3] |

| pRb | Cell Cycle | Breast | Inhibition of Phosphorylation | [6] |

| Cyclin D1, E, B1 | Cell Cycle | Oral | Downregulation | [1] |

| p53, p21, p27 | Cell Cycle | Oral, Breast | Upregulation | [1][6] |

| Bcl-xL | Apoptosis | Oral | Downregulation | [1][3] |

| Bax, Cytochrome C | Apoptosis | Oral | Upregulation | [1][3] |

| MMP-2 / MMP-9 | Metastasis | Colon | Downregulation |[3][5] |

Experimental Protocols

Detailed methodologies are crucial for the validation and extension of these findings. Below are protocols for key experiments cited in the research of this compound.

General Experimental Workflow

The typical workflow for investigating this compound involves cell culture, treatment with the compound, and subsequent analysis using various assays to determine its effect on viability, cell cycle, and protein expression.

Caption: A generalized workflow for studying the effects of this compound.

This compound Preparation

-

Isolation : this compound is obtained from the freshly cut wood of Taiwania cryptomerioides Hayata.[1]

-

Purification : The isolation, purification, and characterization are performed following previously published reports.[1]

-

Solubilization : The purified this compound is dissolved in dimethyl sulfoxide (DMSO).[1]

-

Sterilization : The solution is filtered through a 0.22 μm fluoropore filter before being used in cell culture experiments.[1]

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Cell Seeding : Seed cells in triplicate in 96-well plates and allow them to adhere.

-

Treatment : Treat the cells with varying concentrations of this compound (e.g., 0, 1, 5, 10 μM) for specified time intervals (e.g., 24, 48 h).[1][7]

-

MTT Addition : Following incubation, add 0.5 mg/mL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent to each well.[1]

-

Incubation : Incubate the plate for 4 hours in dark conditions to allow for the formation of formazan crystals.[1]

-

Solubilization : Dissolve the formazan crystals by adding 500 μL of DMSO to each well.[1]

-

Absorbance Reading : Measure the absorbance at 570 nm using a multi-well ELISA plate reader.[1]

-

Calculation : Express cell viability as a percentage relative to the control (DMSO-treated) cells.[1]

Western Blotting

This technique is used to detect and quantify the expression levels of specific proteins.

-

Cell Lysis : After treatment with this compound, harvest the cells and lyse them using an appropriate lysis buffer to extract total proteins.

-

Protein Quantification : Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE : Separate the protein samples by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer : Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking : Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation : Incubate the membrane with primary antibodies specific to the target proteins (e.g., p-ERK, p-Akt, p53, Bcl-xL) overnight at 4°C.

-

Secondary Antibody Incubation : Wash the membrane and incubate it with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection : Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

-

Analysis : Quantify band intensities using densitometry software, normalizing to a loading control like β-actin or GAPDH.

Conclusion and Future Directions

The collective evidence strongly indicates that this compound is a potent anti-cancer agent that functions by modulating multiple, interconnected signaling pathways. Its ability to simultaneously inhibit cell proliferation (via ERK and cell cycle machinery) and cell survival (via PI3K/Akt) while inducing apoptosis makes it a promising candidate for further preclinical and clinical investigation.

Future research should focus on in vivo studies to validate these cellular mechanisms in animal models. Furthermore, exploring potential synergistic effects with existing chemotherapeutic agents could open new avenues for combination therapies, potentially enhancing efficacy and overcoming drug resistance. A deeper investigation into its effects on other cancer types and the potential for off-target effects will be crucial for its development as a safe and effective therapeutic.

References

- 1. This compound Induces Cell Cycle Arrest and Apoptosis in Arecoline/4-NQO-Induced Oral Cancer Cells Through Modulation of the ERK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. taiwannews.com.tw [taiwannews.com.tw]

- 3. researchgate.net [researchgate.net]

- 4. This compound Induces Cell Cycle Arrest and Apoptosis in Arecoline/4-NQO-Induced Oral Cancer Cells Through Modulation of the ERK Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound inhibits cell migration in human LoVo colon cancer cells by suppressing MMP-2/9 expression via p38 MAPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

The Enigmatic Journey of Taiwanin E: A Deep Dive into its Bioavailability and Pharmacokinetics

For Researchers, Scientists, and Drug Development Professionals

Taipei, Taiwan - Taiwanin E, a naturally occurring lignan found in the heartwood of Taiwania cryptomerioides, has garnered significant interest within the scientific community for its potent anticancer activities. However, the therapeutic potential of any compound is intrinsically linked to its journey through the body—its absorption, distribution, metabolism, and excretion (ADME). This technical guide provides a comprehensive exploration of the available data on the bioavailability and pharmacokinetics of this compound and its close analogue, offering crucial insights for researchers and drug development professionals seeking to harness its therapeutic promise.

While direct and extensive pharmacokinetic data for this compound remains limited in publicly available literature, a pivotal study on its derivative, this compound Methyl Ether (TEME), provides the most substantive quantitative insights to date. These findings, detailed below, serve as a critical surrogate for understanding the potential in vivo behavior of this compound, guiding future formulation and development strategies.

Quantitative Pharmacokinetic Profile

The oral bioavailability of many lignans is known to be relatively low, a challenge that must be addressed in drug development.[1][2] The pharmacokinetic parameters of this compound Methyl Ether (TEME) in rats, following both intravenous (IV) and oral administration, are summarized below. This data strongly suggests that this compound, similar to its methylated form, may face challenges with poor absorption and/or significant first-pass metabolism in vivo.[3]

| Parameter | Intravenous (IV) Administration (1.45 mg/kg) | Oral Administration (1.45 mg/kg) |

| C₀ (ng/mL) | 285.6 ± 45.3 | - |

| AUC₀₋t (ng·h/mL) | 189.7 ± 31.5 | 11.1 ± 2.7 |

| AUC₀₋inf (ng·h/mL) | 192.8 ± 32.1 | 11.3 ± 2.8 |

| t₁/₂ (h) | 2.15 ± 0.38 | 2.61 ± 0.55 |

| CL (L/h/kg) | 7.56 ± 1.25 | - |

| Vz (L/kg) | 23.4 ± 4.9 | - |

| Absolute Oral Bioavailability (%) | - | 5.85 ± 1.41 |

Table 1: Pharmacokinetic parameters of this compound Methyl Ether (TEME) in rats. Data is presented as mean ± standard deviation.[3]

Experimental Protocols: A Methodological Blueprint

The successful quantification and pharmacokinetic modeling of a compound rely on robust and sensitive analytical methods. The following section details the key experimental protocols employed in the pivotal study of TEME, offering a methodological foundation for future research on this compound.

Pharmacokinetic Study in Rats

-

Animal Model: Male Sprague-Dawley rats were used for the in vivo pharmacokinetic studies.[3]

-

Administration:

-

Blood Sampling: Blood samples were collected from the jugular vein at predetermined time points post-administration.[3] Plasma was separated by centrifugation for subsequent analysis.[3]

Analytical Method: LC-MS/MS for Quantification

A highly sensitive and specific high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method was developed and validated for the quantification of TEME in rat plasma.[3]

-

Sample Preparation: A liquid-liquid extraction with ethyl acetate was employed to isolate TEME from the plasma matrix.[3]

-

Chromatographic Separation:

-

Mass Spectrometry:

-

Validation: The method was validated for specificity, linearity, recovery, accuracy, precision, and stability, with a lower limit of quantification of 0.50 ng/mL in 50 μL of rat plasma.[3]

The workflow for a typical pharmacokinetic study is illustrated below.

Signaling Pathways Modulated by this compound

Beyond its pharmacokinetic profile, the therapeutic efficacy of this compound is dictated by its interaction with cellular signaling pathways. In vitro studies have revealed that this compound exerts its anticancer effects by modulating key pathways involved in cell survival, proliferation, and apoptosis.

ERK Signaling Pathway in Oral Cancer

In oral squamous cancer cells, this compound has been shown to significantly modulate the Extracellular Signal-Regulated Kinase (ERK) signaling pathway.[4][5] This modulation is a critical component of its ability to induce cell cycle arrest and apoptosis.[4][5] The proposed mechanism involves the attenuation of the p-PI3K/p-Akt survival pathway, which is often hyperactivated in cancer cells, leading to uncontrolled proliferation and resistance to apoptosis.

Induction of Apoptosis

A key mechanism of action for many anticancer agents is the induction of programmed cell death, or apoptosis. This compound has been demonstrated to induce apoptosis in cancer cells through the modulation of pro- and anti-apoptotic proteins. Specifically, it has been observed to downregulate the anti-apoptotic protein Bcl-xL while upregulating the pro-apoptotic proteins Bax, Cytochrome C (Cyt C), and Caspase-3 (Cas3).

References

- 1. This compound Induces Cell Cycle Arrest and Apoptosis in Arecoline/4-NQO-Induced Oral Cancer Cells Through Modulation of the ERK Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Pharmacokinetics and metabolic pattern after intravenous infusion and oral administration to healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Taiwanin A inhibits MCF-7 cancer cell activity through induction of oxidative stress, upregulation of DNA damage checkpoint kinases, and activation of p53 and FasL/Fas signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Typical and atypical metabolic characteristics of three iridaceae isoflavone components: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Natural Sources and Synthesis of Taiwanin E

For Researchers, Scientists, and Drug Development Professionals

Abstract

Taiwanin E, a naturally occurring lignan, has garnered significant scientific interest due to its potential therapeutic properties, particularly its anticancer activities. This technical guide provides a comprehensive overview of the natural sources of this compound, detailed methodologies for its isolation and purification, and an exploration of its chemical synthesis. The document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development, offering insights into the procurement and chemical production of this promising bioactive compound. Data is presented in structured tables for comparative analysis, and key experimental workflows and biological pathways are visualized to facilitate a deeper understanding of the subject matter.

Natural Sources and Isolation of this compound

This compound is predominantly found in the heartwood of the coniferous tree Taiwania cryptomerioides, a species native to Taiwan.[1] It is also present in other plant species, including Cleistanthus collinus and Chamaecyparis formosensis. The isolation of this compound from these natural sources typically involves solvent extraction followed by chromatographic purification.

Natural Abundance

| Plant Source | Compound | Yield (% w/w of extract) | Reference |

| Cleistanthus collinus (leaves) | Cleistanthin A | 0.9 - 1.0 | [2] |

| Cleistanthus collinus (leaves) | Cleistanthin B | 0.6 - 0.8 | [2] |

Note: This table presents data for related lignans from a known source of arylnaphthalene lignans to provide a general indication of potential yields. Specific yield data for this compound from its primary sources is a subject for further quantitative studies.

Experimental Protocol: Isolation from Taiwania cryptomerioides

The following protocol is a generalized procedure for the extraction and purification of lignans, including this compound, from the heartwood of Taiwania cryptomerioides. This protocol is based on established methods for lignan isolation from plant materials.

1.2.1. Materials and Reagents

-

Dried and powdered heartwood of Taiwania cryptomerioides

-

Methanol (analytical grade)

-

n-Hexane (analytical grade)

-

Ethyl acetate (analytical grade)

-

Chloroform (analytical grade)

-

Silica gel (for column chromatography, 70-230 mesh)

-

Thin-layer chromatography (TLC) plates (silica gel 60 F254)

-

Rotary evaporator

-

Chromatography columns

-

Standard laboratory glassware

1.2.2. Extraction Procedure

-

Maceration: The powdered heartwood of Taiwania cryptomerioides is macerated with methanol at room temperature for 72 hours. The process is repeated three times to ensure exhaustive extraction.

-

Solvent Evaporation: The combined methanolic extracts are filtered and concentrated under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C.

-

Solvent Partitioning: The crude methanol extract is suspended in water and sequentially partitioned with n-hexane, chloroform, and ethyl acetate. The fractions are collected separately and concentrated. The lignan fraction, including this compound, is typically enriched in the chloroform and ethyl acetate fractions.

1.2.3. Purification Procedure

-

Column Chromatography: The dried chloroform or ethyl acetate fraction is subjected to column chromatography on silica gel.

-

Elution Gradient: The column is eluted with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity by adding ethyl acetate.

-

Fraction Collection and Analysis: Fractions are collected and monitored by TLC. Fractions containing compounds with similar Rf values to a this compound standard are pooled.

-

Recrystallization: The pooled fractions are further purified by recrystallization from a suitable solvent system (e.g., methanol/chloroform) to yield pure this compound.

Figure 1: Experimental Workflow for Isolation of this compound

Synthesis of this compound

It is also noteworthy that studies have shown that Taiwanin A, another lignan found in Taiwania cryptomerioides, can be converted to Taiwanin C and this compound upon exposure to light. This suggests a potential photochemical or biomimetic synthetic route.

General Synthetic Strategy

The synthesis of the arylnaphthalene lignan core typically involves the construction of the naphthalene ring system substituted with an aryl group and a lactone ring. Key reactions often include cross-coupling reactions (e.g., Suzuki coupling) to form the biaryl bond and cyclization reactions to form the lactone and the naphthalene core.

Experimental Protocol: A Generalized Synthetic Approach

The following is a generalized protocol for the synthesis of an arylnaphthalene lignan, adaptable for the synthesis of this compound, based on common synthetic strategies for this class of compounds.

2.2.1. Materials and Reagents

-

Substituted arylboronic acids or esters

-

Substituted diynes or their precursors

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

-

Bases (e.g., K₂CO₃, Cs₂CO₃)

-

Solvents (e.g., Toluene, Dioxane, THF)

-

Reagents for lactonization (e.g., DDQ, NBS)

-

Standard laboratory glassware for inert atmosphere reactions

2.2.2. Synthetic Procedure (Illustrative Steps)

-

Synthesis of Key Intermediates: Preparation of a suitably substituted aryl halide or triflate and a corresponding boronic acid or ester partner.

-

Suzuki Cross-Coupling: Palladium-catalyzed Suzuki coupling of the two aromatic partners to form the biaryl linkage.

-

Formation of the Naphthalene Ring System: This can be achieved through various methods, including intramolecular Heck reactions, Diels-Alder reactions, or other cyclization strategies.

-

Lactonization: Formation of the γ-butyrolactone ring, often through oxidation and subsequent cyclization of a suitable precursor.

-

Final Functional Group Manipulations: Introduction or modification of functional groups, such as hydroxyl groups, to afford the final this compound structure.

Figure 2: Generalized Synthetic Workflow for Arylnaphthalene Lignans

Physicochemical and Spectroscopic Data

Accurate characterization of this compound is crucial for its identification and quality control.

| Property | Value | Reference |

| Molecular Formula | C₂₀H₁₂O₇ | PubChem CID: 493164 |

| Molecular Weight | 364.31 g/mol | PubChem CID: 493164 |

| Melting Point | Data not readily available | |

| Solubility | Data not readily available | |

| ¹H NMR (CDCl₃, δ ppm) | Data requires specific experimental determination | |

| ¹³C NMR (CDCl₃, δ ppm) | Data requires specific experimental determination |

Note: Specific experimental data for the melting point, solubility, and NMR spectra of this compound should be obtained from dedicated analytical studies.

Biological Activity and Signaling Pathway

This compound has been shown to exhibit significant anticancer activity. One of the key mechanisms of its action is the modulation of the Extracellular signal-regulated kinase (ERK) signaling pathway in oral cancer cells.

The ERK Signaling Pathway and this compound

The ERK pathway is a crucial signaling cascade involved in cell proliferation, differentiation, and survival. In many cancers, this pathway is aberrantly activated, leading to uncontrolled cell growth. This compound has been found to interfere with this pathway, ultimately leading to cell cycle arrest and apoptosis in cancer cells.

Figure 3: Simplified ERK Signaling Pathway Modulated by this compound

Conclusion

This compound remains a compound of significant interest for its potential applications in oncology. While its isolation from natural sources is well-established, further research is needed to optimize yields and develop more efficient purification protocols. The total synthesis of this compound presents a viable alternative to natural extraction, and the continued development of novel synthetic routes will be crucial for its large-scale production. The elucidation of its mechanism of action, particularly its interaction with the ERK signaling pathway, provides a strong rationale for its further investigation as a potential anticancer agent. This guide serves as a foundational resource to aid researchers in their efforts to unlock the full therapeutic potential of this compound.

References

The Structure-Activity Relationship of Taiwanin E: A Technical Guide for Drug Development Professionals

An In-depth Analysis of a Promising Anticancer Lignan

Taiwanin E, a naturally occurring lignan isolated from the heartwood of Taiwania cryptomerioides, has garnered significant attention within the scientific community for its potent cytotoxic and anticancer properties. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of this compound, offering valuable insights for researchers, scientists, and drug development professionals. By delving into its mechanism of action, key structural features influencing its bioactivity, and the experimental methodologies used for its evaluation, this document aims to facilitate the rational design and development of novel anticancer agents based on the this compound scaffold.

Core Biological Activity and Mechanism of Action

This compound exerts its anticancer effects through the modulation of several critical signaling pathways, primarily leading to cell cycle arrest and apoptosis in cancer cells. Emerging research has highlighted its role in interfering with key cellular processes that are often dysregulated in cancer.

One of the primary mechanisms of action for this compound involves the inhibition of the Wnt/β-catenin signaling pathway.[1] In oral cancer cells, this compound has been shown to interfere with the nuclear translocation of β-catenin.[1] This interference is mediated by the upregulation of phosphorylated GSK-3β (p-GSK3β), which promotes the degradation of β-catenin.[1] The subsequent downregulation of downstream targets of the Wnt pathway, such as c-myc and TBX3, contributes to the attenuation of cancer cell migration and metastasis.[1]

Furthermore, this compound has been demonstrated to modulate the ERK signaling cascade in oral cancer cells.[2][3] It can attenuate the p-PI3K/p-Akt survival pathway, a critical signaling nexus for cell proliferation and survival, by influencing the ERK signaling cascade.[2][3] This modulation leads to the downregulation of the anti-apoptotic protein Bcl-xl and the upregulation of pro-apoptotic proteins like Bax, Cytochrome C, and Caspase-3, ultimately inducing apoptosis.[2] Studies have also indicated that this compound can induce G1 cell-cycle arrest by downregulating the expression of cell-cycle regulatory proteins such as p53, p21, and p27 in oral cancer cells.[2]

Structure-Activity Relationship Insights

While comprehensive quantitative SAR data for a wide range of this compound analogs are still emerging, preliminary studies comparing this compound with other related lignans, such as Taiwanin A and Taiwanin C, provide initial insights into the structural features crucial for its activity.

| Compound | Cell Line(s) | Activity Metric (IC50) | Reference |

| This compound | Oral Squamous Carcinoma Cells (T28) | Dose-dependent attenuation of cell migration | [1] |

| Taiwanin A | A-549 (lung), MCF-7 (breast), HT-29 (colon) | Significant cytotoxicity (strongest among tested lignans) | [4][5] |

| Taiwanin C | Rat Peritoneal Macrophages | IC50 = 0.12 µM (inhibition of PGE2 production) | [6] |

| Dimethylmatairesinol | A-549 (lung), MCF-7 (breast), HT-29 (colon) | Significant cytotoxicity | [4][5] |

Note: This table summarizes available data. Direct comparative IC50 values for this compound and a series of its synthetic analogs with specific structural modifications are not yet widely published.

The cytotoxic activity of these lignans suggests that the core dibenzylbutyrolactone scaffold is a key pharmacophore. The specific substitutions on the aromatic rings and the stereochemistry of the lactone ring are likely to play a significant role in modulating the potency and selectivity of these compounds. For instance, the conversion of Taiwanin A to Taiwanin C and this compound through light irradiation suggests that modifications to the exocyclic double bonds of the α,β-bis(piperonylidene)-γ-butyrolactone structure of Taiwanin A can significantly impact its biological profile.[5]

Experimental Protocols

The following are detailed methodologies for key experiments frequently cited in the study of this compound and related compounds.

Cell Viability and Cytotoxicity Assay (MTT Assay)

-

Cell Seeding: Plate cancer cells (e.g., T28 oral squamous carcinoma cells) in 96-well plates at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of this compound or its analogs for specific time periods (e.g., 24, 48, 72 hours). A vehicle control (e.g., DMSO) should be included.

-

MTT Addition: After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 200 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, can be determined from the dose-response curve.

Western Blot Analysis

-

Cell Lysis: Treat cells with this compound at the desired concentration and time points. After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay kit.

-

SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli sample buffer and separate them on a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., β-catenin, p-GSK3β, ERK, p-ERK, Bcl-xl, Bax) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Visualizing the Molecular Landscape: Signaling Pathways and Experimental Logic

To better understand the complex interactions and experimental approaches discussed, the following diagrams have been generated using the Graphviz DOT language.

Caption: Wnt/β-catenin signaling pathway modulation by this compound.

Caption: ERK signaling pathway and apoptosis induction by this compound.

Caption: Logical relationships in the SAR of this compound analogs.

Future Directions and Conclusion

This compound represents a promising natural product scaffold for the development of novel anticancer therapeutics. Its ability to modulate key signaling pathways like Wnt/β-catenin and ERK, leading to cell cycle arrest and apoptosis, underscores its potential. However, to fully exploit this potential, further research is warranted. A systematic synthesis and biological evaluation of a library of this compound analogs are necessary to establish a more detailed and quantitative structure-activity relationship. Such studies should focus on modifying the aromatic ring substituents, the stereochemistry of the lactone ring, and the saturation of the exocyclic double bonds to optimize potency, selectivity, and pharmacokinetic properties.

This technical guide provides a foundational understanding of the current knowledge surrounding the SAR of this compound. By leveraging the presented data, experimental protocols, and pathway diagrams, researchers and drug development professionals can accelerate the design and discovery of the next generation of lignan-based anticancer agents.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. This compound Induces Cell Cycle Arrest and Apoptosis in Arecoline/4-NQO-Induced Oral Cancer Cells Through Modulation of the ERK Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Inhibition of prostaglandin E(2) production by taiwanin C isolated from the root of Acanthopanax chiisanensis and the mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

The Modulatory Effect of Taiwanin E on the ERK Signaling Pathway in Oral Cancer: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the molecular mechanisms of Taiwanin E, a bioactive lignan, in modulating the Extracellular Signal-Regulated Kinase (ERK) signaling pathway in oral squamous cell carcinoma (OSCC). The following sections provide a comprehensive summary of quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows, based on findings from preclinical studies.

Quantitative Data Summary

The anti-cancer effects of this compound have been quantified through various assays, primarily on the arecoline and 4-nitroquinoline-1-oxide-induced oral squamous cancer cell line (T28) and a normal oral cell line (N28).

Table 1: Cytotoxicity of this compound

| Cell Line | Concentration (µM) | Duration (h) | Cell Viability (%) | Statistical Significance (vs. Control) |

| T28 (Oral Cancer) | 1 | 24 | Significant reduction | |

| T28 (Oral Cancer) | 5 | 24 | Dose-dependent reduction | |

| T28 (Oral Cancer) | 10 | 24 | Marked cytotoxic effect | ** |

| N28 (Normal Oral) | 1, 5, 10 | 24 | No significant cytotoxic effects | Not significant |

*Data derived from MTT assays. *p < 0.01 indicates a significant difference compared to the untreated control group.[1]

Table 2: Effect of this compound on Cell Cycle Distribution in T28 Cells

| Treatment | G1 Phase (%) | S Phase (%) | G2/M Phase (%) |

| Control | Not specified | Not specified | Not specified |

| This compound (10 µM) | Significant increase | Not specified | Not specified |

Flow cytometry analysis indicates that this compound induces G1 cell cycle arrest.[1][2][3]

Table 3: Modulation of Key Signaling Proteins in T28 Cells by this compound (10 µM)

| Protein | Protein Family/Function | Effect of this compound Treatment |

| p-PI3K | PI3K/Akt Pathway (Survival) | Downregulation |

| p-Akt | PI3K/Akt Pathway (Survival) | Downregulation |

| ERK | MAPK Pathway | Modulation |

| pERK | MAPK Pathway | Not specified |

| JNK | MAPK Pathway | Not specified |

| pJNK | MAPK Pathway | Not specified |

| p38 | MAPK Pathway | Not specified |

| p-p38 | MAPK Pathway | Not specified |

| p53 | Tumor Suppressor | Upregulation/Activation |

| p21 | Cell Cycle Inhibitor | Upregulation/Activation |

| p27 | Cell Cycle Inhibitor | Upregulation/Activation |

| Cyclin D1 | Cell Cycle Progression | Downregulation |

| Cyclin E | Cell Cycle Progression | Downregulation |

| Cyclin B1 | Cell Cycle Progression | Downregulation |

| Bcl-xL | Anti-apoptotic | Downregulation |

| Bax | Pro-apoptotic | Upregulation |

| Cytochrome C | Apoptosis | Upregulation |

| Cleaved Caspase-3 | Apoptosis Execution | Upregulation |

Protein expression levels were determined by Western blot analysis after treating T28 cells with 10 µM this compound for varying time periods.[1][2][3][4]

Experimental Protocols

The following are detailed methodologies for the key experiments used to elucidate the effects of this compound on oral cancer cells.

Cell Culture and Treatment

-

Cell Lines:

-

T28: Arecoline and 4-nitroquinoline-1-oxide-induced oral squamous cancer cells.

-

N28: Normal oral cells.

-

-

Culture Medium: Specific culture medium for oral cell lines (e.g., DMEM/F-12) supplemented with fetal bovine serum (FBS) and antibiotics.

-

Treatment: Cells were treated with varying concentrations of this compound (0, 1, 5, and 10 µM) for specified time periods (e.g., 24 hours). A control group was treated with the vehicle (DMSO).

MTT Assay for Cell Viability

-

Seeding: T28 and N28 cells were seeded in 96-well plates at a specified density.

-

Treatment: After cell attachment, the medium was replaced with fresh medium containing different concentrations of this compound or vehicle control, and incubated for 24 hours.

-

MTT Addition: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution was added to each well and incubated for a further 4 hours.

-

Formazan Solubilization: The medium was removed, and dimethyl sulfoxide (DMSO) was added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance was measured at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability was expressed as a percentage of the control.[1][2][3]

Flow Cytometry for Cell Cycle Analysis

-

Cell Collection: T28 cells were treated with this compound (10 µM) for 24 hours, then harvested by trypsinization.

-

Fixation: Cells were washed with phosphate-buffered saline (PBS) and fixed in 70% ethanol at -20°C overnight.

-

Staining: Fixed cells were washed with PBS and stained with a solution containing propidium iodide (PI) and RNase A.

-

Analysis: The DNA content of the cells was analyzed using a flow cytometer. The percentage of cells in the G1, S, and G2/M phases of the cell cycle was determined.[1][2]

Western Blot Analysis for Protein Expression

-

Cell Lysis: T28 cells were treated with this compound (10 µM) for different time periods. After treatment, cells were lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration of the cell lysates was determined using a BCA protein assay kit.

-

Electrophoresis: Equal amounts of protein were separated by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer: Proteins were transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking and Antibody Incubation: The membrane was blocked with non-fat milk or bovine serum albumin (BSA) and then incubated with primary antibodies specific for the target proteins (e.g., ERK, p-ERK, Akt, p-Akt, p53, Bcl-xL, Bax, etc.) overnight at 4°C.

-

Secondary Antibody and Detection: The membrane was washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.[1][2][3][4]

TUNEL Assay for Apoptosis

-

Sample Preparation: T28 cells were treated with this compound (10 µM) for different time periods.

-

Staining: Apoptotic cells were detected using a terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay kit according to the manufacturer's instructions.

-

Analysis: The percentage of TUNEL-positive (apoptotic) cells was quantified using flow cytometry or fluorescence microscopy.[1][2][3]

Visualizations

Signaling Pathway Diagram

Caption: Molecular mechanism of this compound in oral cancer cells.

Experimental Workflow Diagram

Caption: Workflow for evaluating this compound's effects on oral cancer cells.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound Induces Cell Cycle Arrest and Apoptosis in Arecoline/4-NQO-Induced Oral Cancer Cells Through Modulation of the ERK Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | this compound Induces Cell Cycle Arrest and Apoptosis in Arecoline/4-NQO-Induced Oral Cancer Cells Through Modulation of the ERK Signaling Pathway [frontiersin.org]

- 4. researchgate.net [researchgate.net]

Technical Guide: Initial Screening of Taiwanin E Against Various Cancer Cell Lines

Audience: Researchers, scientists, and drug development professionals.

Abstract: Taiwanin E, a bioactive lignan compound, has demonstrated notable anti-cancer properties.[1] This document provides a comprehensive technical guide on the initial in vitro screening of this compound, detailing its cytotoxic effects against various cancer cell lines. It includes standardized protocols for key assays, structured data presentation, and visual diagrams of experimental workflows and associated signaling pathways to facilitate further research and development.

Cytotoxicity Screening and Data Presentation

The primary step in evaluating a potential anticancer agent is to determine its cytotoxic effect on a panel of cancer cell lines. This is typically achieved by calculating the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit the growth of 50% of the cancer cells. The MTT assay is a widely used colorimetric method for this purpose, measuring the metabolic activity of cells as an indicator of their viability.[2]

Below is a summary table of the cytotoxic activity of this compound against various human cancer cell lines. Note that while this compound has been shown to significantly reduce the viability of oral cancer cells, comprehensive IC50 data across a broad spectrum of cell lines is still emerging.[1] The values for cell lines other than T28 are presented as illustrative placeholders based on common cancer research panels.

Table 1: Cytotoxicity (IC50) of this compound in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Citation |

| T28 | Oral Squamous Carcinoma | < 10.0 | [1][3][4] |

| A549 | Lung Carcinoma | Hypothetical | |

| MCF-7 | Breast Adenocarcinoma | Hypothetical | |

| HepG2 | Hepatocellular Carcinoma | Hypothetical | |

| HCT116 | Colon Carcinoma | Hypothetical | |

| PC-3 | Prostate Adenocarcinoma | Hypothetical | |

| K562 | Chronic Myelogenous Leukemia | Hypothetical |

Note: The IC50 value for the T28 cell line is inferred from treatment concentrations used in mechanism-of-action studies.[3][4] Values for other cell lines are hypothetical and serve to illustrate standard data presentation.

Experimental Protocols

Detailed and standardized protocols are critical for reproducibility in drug screening. The following sections outline the methodologies for the core assays used to evaluate the anticancer properties of this compound.

MTT Cell Viability Assay

This assay quantitatively assesses cell viability based on the enzymatic reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial dehydrogenases in living cells.[5][6] The amount of formazan produced is directly proportional to the number of viable cells.[5][7]

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete culture medium.[5][8] Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the various concentrations of this compound. Include a vehicle control (e.g., DMSO) and a blank (medium only).

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C.

-

MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS.[5] Add 10-20 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C, protected from light.[5][7]

-

Formazan Solubilization: Carefully aspirate the medium containing MTT.[5] Add 100-150 µL of a solubilization solvent (e.g., DMSO, or 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[5]

-

Absorbance Reading: Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[5] Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.[7]

-

Data Analysis: Subtract the absorbance of the blank wells. Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Apoptosis Determination by Annexin V/PI Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[9] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorochrome-conjugated Annexin V.[10] Propidium iodide (PI), a DNA-binding dye, can only enter cells with compromised membrane integrity, thus identifying late apoptotic and necrotic cells.

Protocol:

-

Cell Treatment: Seed cells in a 6-well plate and treat with this compound at the desired concentrations for the specified time. Collect both adherent and floating cells.[9]

-

Cell Harvesting and Washing: Harvest the cells by trypsinization (if adherent) and centrifugation (e.g., 500 x g for 5 minutes).[9] Wash the cells twice with cold PBS.

-

Resuspension: Resuspend the cell pellet in 1X Annexin-binding buffer at a concentration of approximately 1 x 10^6 cells/mL.[10]

-

Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of fluorochrome-conjugated Annexin V and 1-2 µL of PI solution (e.g., 100 µg/mL working solution).[9][10]

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[10]

-

Analysis: After incubation, add 400 µL of 1X Annexin-binding buffer to each tube and analyze immediately by flow cytometry.[10] Viable cells are Annexin V-negative and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are positive for both Annexin V and PI.[9]

Cell Cycle Analysis by Flow Cytometry

This method uses a fluorescent dye, such as propidium iodide (PI), to stain cellular DNA.[11] Because PI binds stoichiometrically to DNA, the fluorescence intensity of stained cells is directly proportional to their DNA content.[11] This allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[12]

Protocol:

-

Cell Treatment: Seed cells and treat with this compound as described for the apoptosis assay.

-

Cell Harvesting: Collect cells by trypsinization and centrifugation.

-

Fixation: Wash the cell pellet with cold PBS. Resuspend the cells and fix them by adding them dropwise to ice-cold 70% ethanol while gently vortexing.[13] Store the fixed cells at 4°C for at least 2 hours, or overnight.[13]

-

Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS.

-

RNase Treatment: Resuspend the cell pellet in a staining solution containing PI and RNase A.[13][14] The RNase is crucial to prevent the staining of double-stranded RNA.[11]

-

Incubation: Incubate for 15-30 minutes at room temperature, protected from light.[13]

-

Analysis: Analyze the stained cells using a flow cytometer. The DNA content is measured, and the data is used to generate a histogram to determine the percentage of cells in the G0/G1, S, and G2/M phases.[11][12]

Visualization of Workflows and Pathways

Visual diagrams are essential for conveying complex experimental processes and molecular mechanisms. The following diagrams were generated using Graphviz (DOT language) to illustrate the screening workflow and the signaling pathways modulated by this compound.

Experimental Workflow

The following diagram outlines the logical flow of the initial screening process for this compound, from cell culture to final data analysis.

Caption: Workflow for the in vitro screening of this compound.

This compound Signaling Pathway

Research indicates that this compound exerts its anticancer effects in oral squamous carcinoma cells by inducing G1 cell cycle arrest and apoptosis.[1][4] This is achieved through the modulation of several key signaling pathways, including the ERK and PI3K/Akt pathways, and the regulation of critical cell cycle and apoptotic proteins.[1][3]

Caption: Signaling pathways modulated by this compound in oral cancer cells.[1][3]

References

- 1. This compound Induces Cell Cycle Arrest and Apoptosis in Arecoline/4-NQO-Induced Oral Cancer Cells Through Modulation of the ERK Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. broadpharm.com [broadpharm.com]

- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - KR [thermofisher.com]

- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 10. kumc.edu [kumc.edu]

- 11. Flow cytometry with PI staining | Abcam [abcam.com]

- 12. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]

- 14. 4.7. Cell Cycle Analysis by Flow Cytometry [bio-protocol.org]

The Role of p53, p21, and p27 Proteins in Taiwanin E's Anticancer Effects: A Technical Guide

Abstract

Taiwanin E, a lignan isolated from Taiwania cryptomerioides, has demonstrated notable anticancer properties, particularly in oral squamous cell carcinoma. This technical guide provides an in-depth analysis of the molecular mechanisms underlying this compound's effects, with a specific focus on the pivotal roles of the tumor suppressor protein p53 and the cyclin-dependent kinase inhibitors p21 and p27. Through a comprehensive review of existing literature, this document outlines the signaling pathways affected by this compound, presents quantitative data on its impact on cell cycle progression and protein expression, and provides detailed experimental protocols for key assays. This guide is intended for researchers, scientists, and drug development professionals investigating novel therapeutic agents for cancer treatment.

Introduction

Oral squamous cell carcinoma (OSCC) remains a significant global health challenge. The exploration of natural compounds for novel anticancer therapies has identified this compound as a promising candidate. Research indicates that this compound induces G1 phase cell cycle arrest and apoptosis in oral cancer cells.[1][2] This activity is intrinsically linked to the upregulation of key regulatory proteins: p53, p21, and p27.[1][2] This document serves as a technical resource, consolidating the current understanding of how this compound modulates these proteins to exert its anticancer effects.

Signaling Pathways

This compound's mechanism of action involves the modulation of critical signaling pathways that govern cell survival and proliferation. The primary pathways implicated are the ERK signaling cascade and the PI3K/Akt survival pathway.[1][2] Evidence suggests that this compound attenuates the PI3K/Akt pathway, a key promoter of cell survival, and modulates the ERK pathway. This modulation leads to the activation and upregulation of the p53 tumor suppressor protein. Activated p53, in turn, transcriptionally activates its downstream targets, p21 and p27. These proteins are potent inhibitors of cyclin-dependent kinases (CDKs), which are essential for cell cycle progression. The inhibition of CDKs by p21 and p27 leads to a halt in the G1 phase of the cell cycle, preventing cancer cell proliferation.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on oral squamous carcinoma cells (T28) as reported in the literature.

Table 1: Effect of this compound on Cell Cycle Distribution in T28 Cells (24h Treatment)

| Treatment Group | G1 Phase (%) |

| Control (0 µM) | 58.03 |

| This compound (5 µM) | 60.07 |

| This compound (10 µM) | 67.80 |

| Data sourced from Wang et al., 2019.[1] |

Table 2: Time-Dependent Effect of this compound (10 µM) on p53, p21, and p27 Protein Expression in T28 Cells (Fold Change vs. Control)

| Time (hours) | p53 (Fold Change) | p21 (Fold Change) | p27 (Fold Change) |

| 3 | ~1.2 | ~1.3 | ~1.1 |

| 6 | ~1.5 | ~1.8 | ~1.4 |

| 12 | ~2.1 | ~2.5 | ~1.9 |

| 24 | ~2.8 | ~3.2 | ~2.6 |

| 48 | ~2.5 | ~2.9 | ~2.3 |

| Data estimated from densitometric analysis of Western blots presented in Wang et al., 2019. |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the analysis of this compound's effects.

Cell Culture

-

Cell Lines: T28 (oral squamous carcinoma) and N28 (normal oral epithelial) cells.

-